molecular formula C23H24FN3O5S2 B2524496 (Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-14-7

(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2524496
CAS No.: 865198-14-7
M. Wt: 505.58
InChI Key: GEVOZHIOGIHSPC-BZZOAKBMSA-N
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Description

(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex molecule featuring a benzo[d]thiazole core substituted with a fluorine atom at position 6 and an imino-linked 4-(azepan-1-ylsulfonyl)benzoyl group. The methyl acetate moiety at the 3-position further distinguishes its reactivity and solubility profile. While direct data on its synthesis or applications are absent in the provided evidence, its structural motifs align with benzothiazole derivatives known for pharmacological and agrochemical activities .

Properties

IUPAC Name

methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O5S2/c1-32-21(28)15-27-19-11-8-17(24)14-20(19)33-23(27)25-22(29)16-6-9-18(10-7-16)34(30,31)26-12-4-2-3-5-13-26/h6-11,14H,2-5,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVOZHIOGIHSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Benzothiazole Core : The initial step typically involves the condensation of appropriate benzothiazole derivatives with amino compounds.
  • Introduction of Functional Groups : Subsequent reactions introduce the azepan sulfonamide and methyl ester functionalities.
  • Finalization : The final compound is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, which are structurally related to this compound. For example, a study demonstrated that certain benzothiazole compounds inhibited the proliferation of various cancer cell lines, including A431 and A549, by inducing apoptosis and cell cycle arrest at specific concentrations (1, 2, and 4 μM) .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory activity. Benzothiazole derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This activity may be attributed to the inhibition of signaling pathways involved in inflammation.

Antimicrobial Effects

Benzothiazole compounds have also exhibited antimicrobial properties against a range of pathogens. In vitro studies indicate that certain derivatives demonstrate significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of various enzymes involved in cancer progression and inflammation.
  • Modulation of Cell Signaling Pathways : The compound may interfere with critical signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have explored the efficacy of benzothiazole derivatives in preclinical models:

  • Study on Cancer Cell Lines : One investigation assessed the impact of a related benzothiazole compound on human cancer cell lines, revealing significant reductions in cell viability and migration .
  • Inflammation Model : Another study utilized an animal model to evaluate anti-inflammatory effects, demonstrating reduced symptoms associated with inflammatory diseases upon treatment with benzothiazole derivatives .

Data Tables

Biological ActivityModel/SystemConcentrationEffect
AnticancerA431 Cells1, 2, 4 μMInduced apoptosis and cell cycle arrest
Anti-inflammatoryCytokine AssayVariesReduced IL-6 and TNF-α levels
AntimicrobialVarious Pathogens50 μg/mLSignificant inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzo[d]thiazole Derivatives

The benzo[d]thiazole scaffold is a common feature in several compounds. For example, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate () shares the benzo[d]thiazole core but substitutes the 3-position with a cyanoacetate group and the 2-position with an indole moiety. Key differences include:

  • Sulfonyl vs. indole substituents : The azepane sulfonyl group in the target compound may increase hydrophilicity and target specificity, contrasting with the lipophilic indole group in ’s derivatives .

Sulfonylurea Herbicides ()

Sulfonylurea herbicides such as metsulfuron methyl ester feature a sulfonylurea bridge and triazine ring. While the target compound lacks a urea linkage, its azepane sulfonyl group shares sulfonamide-based bioactivity. Key contrasts include:

  • Mechanism of action: Sulfonylureas inhibit acetolactate synthase (ALS) in plants, whereas the target compound’s benzo[d]thiazole-imino structure may interact with different targets (e.g., enzymes or receptors).

Thiazole-Containing Pharmaceuticals ()

Compounds like (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate () highlight thiazole’s role in drug design. Comparisons include:

  • Functional groups : The target compound’s acetate ester may enhance membrane permeability compared to carbamate or ureido groups in ’s molecules.
  • Stereochemical complexity: Both compounds emphasize stereochemistry, but the Z-configuration in the target compound’s imino bond could limit metabolic degradation pathways .

Data Table: Structural and Functional Comparison

Compound Name / Feature Core Structure Key Substituents Potential Applications References
Target Compound Benzo[d]thiazole 6-F, azepane sulfonyl, methyl acetate Undisclosed (inferred: agrochemical/pharma)
Ethyl 2-cyanoacetate derivative Benzo[d]thiazole Indole, cyanoacetate Pharmacological (e.g., kinase inhibition)
Metsulfuron methyl ester Triazine-sulfonylurea Methoxy, methyl triazine Herbicide (ALS inhibitor)
Thiazol-5-ylmethyl carbamate Thiazole-ureido Hydroperoxide, carbamate Antiviral/anticancer

Research Implications and Gaps

  • Synthetic Routes : The target compound’s synthesis may parallel methods in (e.g., reflux in acetone with bromoacetate derivatives), but the azepane sulfonyl group likely requires specialized sulfonation steps.
  • Physicochemical Properties : The azepane ring’s seven-membered structure may improve solubility compared to smaller cyclic amines, as seen in ’s thiazole-benzoic acid derivatives .

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